3-Chlorophenyl acetate
CAS No.: 13031-39-5
Cat. No.: VC20960526
Molecular Formula: C8H7ClO2
Molecular Weight: 170.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13031-39-5 |
---|---|
Molecular Formula | C8H7ClO2 |
Molecular Weight | 170.59 g/mol |
IUPAC Name | (3-chlorophenyl) acetate |
Standard InChI | InChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 |
Standard InChI Key | GQTKYLQYHPTULY-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=CC(=CC=C1)Cl |
Canonical SMILES | CC(=O)OC1=CC(=CC=C1)Cl |
Introduction
Chemical Identity and Structure
3-Chlorophenyl acetate (CAS 13031-39-5) is an organic ester with the molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol . This compound consists of an acetate group attached to a 3-chlorophenyl moiety, where the chlorine atom occupies the meta position on the benzene ring. The structure represents a classic aromatic ester with characteristic reactivity patterns influenced by both the acetate functionality and the electronegative chlorine substituent.
Structural Identifiers
The compound can be identified through various systematic naming conventions and structural descriptors as detailed in Table 1.
Table 1: Structural Identifiers of 3-Chlorophenyl Acetate
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-chlorophenyl acetate is essential for its proper handling, storage, and application in various contexts. These properties determine its behavior in different environments and reaction conditions.
Physical Properties
3-Chlorophenyl acetate exists as a liquid at room temperature with specific physical characteristics that influence its handling and storage requirements . Table 2 summarizes the key physical properties of this compound.
Table 2: Physical Properties of 3-Chlorophenyl Acetate
Chemical Properties
The chemical properties of 3-chlorophenyl acetate are influenced by both the acetate group and the chloro-substituted aromatic ring. The compound demonstrates reactivity characteristic of esters, including susceptibility to hydrolysis under acidic or basic conditions. The presence of the electron-withdrawing chlorine atom at the meta position affects the electron distribution in the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.
Key chemical properties include:
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Hydrolysis: Like most esters, 3-chlorophenyl acetate undergoes hydrolysis to form 3-chlorophenol and acetic acid.
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Transesterification: Under appropriate conditions, the acetate group can be exchanged with other alcohols.
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Aromatic substitution: The chlorine atom and acetate group direct the regioselectivity of further substitution reactions on the aromatic ring.
Applications and Uses
3-Chlorophenyl acetate has various applications across different industries, primarily as an intermediate in organic synthesis.
Synthetic Chemistry Applications
In organic synthesis, 3-chlorophenyl acetate serves as an important building block and intermediate for the synthesis of more complex molecules . The compound's functional groups provide versatile handles for further transformation, making it valuable in multi-step synthetic pathways. The presence of both the acetate group and the chlorine substituent allows for selective functionalization through various chemical reactions.
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